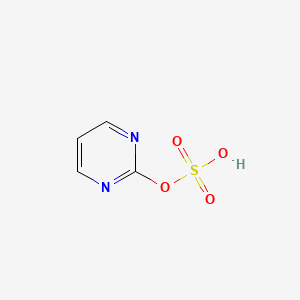
2-Hydroxypyrimidinebisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-2-ol sulfate is a heterocyclic aromatic compound that contains a pyrimidine ring with a hydroxyl group at the second position and a sulfate group Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids such as DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ol sulfate typically involves the reaction of pyrimidine derivatives with sulfuric acid or sulfate salts. One common method includes the use of pyrimidin-2-ol as a starting material, which is then treated with sulfuric acid under controlled conditions to yield pyrimidin-2-ol sulfate .
Industrial Production Methods: Industrial production of pyrimidin-2-ol sulfate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidin-2-ol sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form pyrimidin-2-amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Pyrimidin-2-ol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrimidine derivatives are essential components of nucleic acids and play crucial roles in genetic information storage and transfer.
Medicine: Pyrimidin-2-ol sulfate and its derivatives have potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of pyrimidin-2-ol sulfate involves its interaction with various molecular targets and pathways. In biological systems, pyrimidine derivatives can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to their therapeutic effects. For example, some pyrimidine-based drugs inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Uracil: A naturally occurring pyrimidine derivative found in RNA.
Thymine: Another pyrimidine derivative found in DNA.
Cytosine: A pyrimidine base found in both DNA and RNA.
Comparison: Pyrimidin-2-ol sulfate is unique due to the presence of both a hydroxyl group and a sulfate group, which can influence its chemical reactivity and biological activity. Unlike uracil, thymine, and cytosine, which are primarily involved in genetic information storage, pyrimidin-2-ol sulfate has broader applications in synthetic chemistry and industrial processes .
Eigenschaften
Molekularformel |
C4H4N2O4S |
|---|---|
Molekulargewicht |
176.15 g/mol |
IUPAC-Name |
pyrimidin-2-yl hydrogen sulfate |
InChI |
InChI=1S/C4H4N2O4S/c7-11(8,9)10-4-5-2-1-3-6-4/h1-3H,(H,7,8,9) |
InChI-Schlüssel |
FHGNDTZEFXEVQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
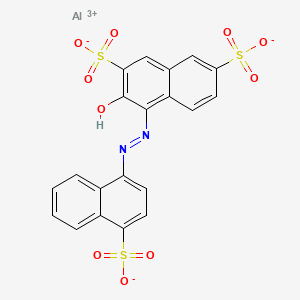
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
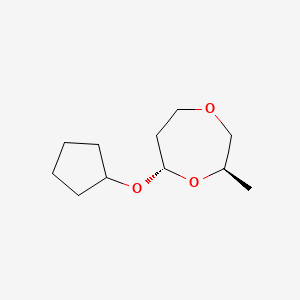
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
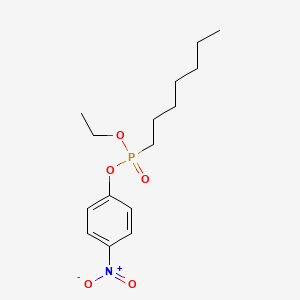
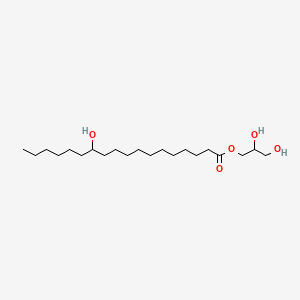
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
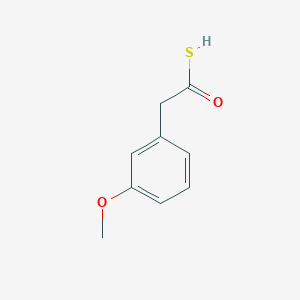
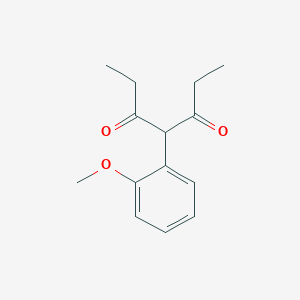
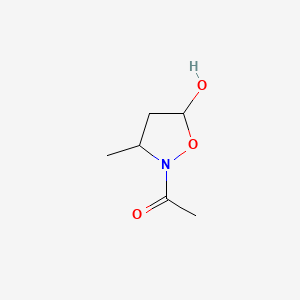
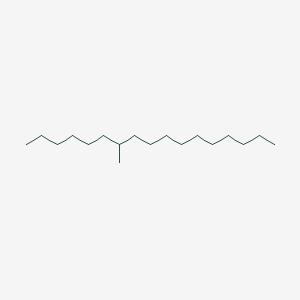
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
